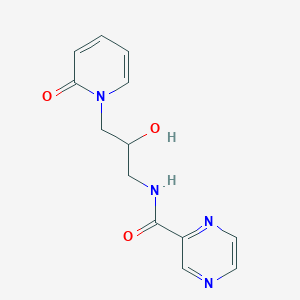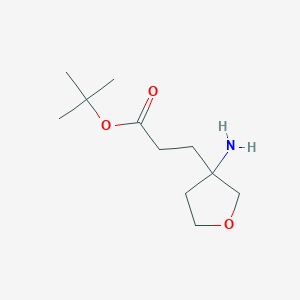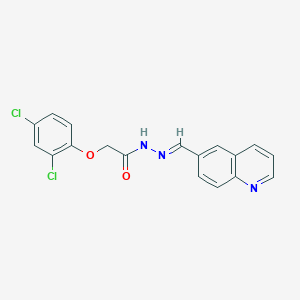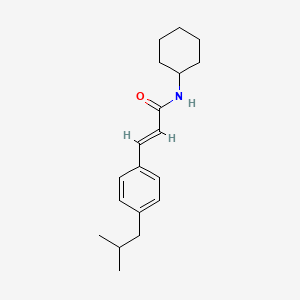![molecular formula C17H21N3OS2 B2407780 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705310-13-9](/img/structure/B2407780.png)
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H21N3OS2 and its molecular weight is 347.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies
The quest for novel biologically potent heterocyclic compounds is an ongoing pursuit within chemical research. In this context, compounds incorporating oxazole, pyrazoline, and pyridine entities have been synthesized and analyzed for their potential anticancer and antimicrobial properties. These compounds, characterized through various spectroanalytical techniques, have shown promising activity against cancer cell lines and pathogenic microbes. Their molecular docking studies offer insights into overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Cycloadditions to Pyrrolo[1,2-c]thiazoles
The behavior of pyrrolo[1,2-c]thiazole in cycloaddition reactions, acting as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, presents a nuanced understanding of its reactivity. This behavior, partially elucidated by Frontier Molecular Orbital (MO) theory, showcases the molecule's versatility in chemical reactions and its potential for creating new chemical entities (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Antimicrobial and Antiviral Activities
The synthesis of novel compounds and their subsequent evaluation for antimicrobial and antiviral activities are critical areas of research. By exploring the reactions and potential of various heterocyclic compounds, scientists are able to identify new pathways for the development of drugs targeting a range of pathogens. This research underscores the importance of heterocyclic chemistry in the discovery of new therapeutic agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Asymmetric Synthesis of Tropanes
The asymmetric synthesis of tropanes via rhodium-catalyzed [4 + 3] cycloaddition demonstrates the intricate manipulation of molecular structures to achieve highly functionalized compounds. This process, involving a tandem cyclopropanation/Cope rearrangement mechanism, highlights the sophistication of modern synthetic methods in achieving enantioselectivity and functional diversity (Reddy & Davies, 2007).
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-11-15(23-17(18-11)19-7-3-4-8-19)16(21)20-12-5-6-13(20)10-14(9-12)22-2/h3-4,7-8,12-14H,5-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGZBEZUXVTXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)

![N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2407701.png)

![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)


![6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2407710.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)
